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The heat treatment of milk, a critical step for ensuring microbiological safety and extending
shelf life, inevitably induces chemical changes. Among these, the Maillard reaction, a non-
enzymatic browning reaction between reducing sugars and amino acids, is of significant
interest. Furosine (e-N-2-furoylmethyl-L-lysine), an early-stage Maillard reaction product,
serves as a key indicator of the intensity of heat treatment applied to milk. This guide provides
a quantitative comparison of furosine levels in pasteurized and Ultra-High Temperature (UHT)
treated milk, supported by experimental data and detailed methodologies.

Quantitative Data Summary

The concentration of furosine is significantly influenced by the severity of the heat treatment.
Ultra-High Temperature (UHT) processing, which involves higher temperatures than
pasteurization, results in substantially higher levels of furosine. The following table
summarizes quantitative data on furosine concentrations found in raw, pasteurized, and UHT
milk from various studies.
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Furosine
Milk Type Processing Method Concentration Reference
(mg/100g protein)

Raw Milk - 4-5 [1]

) ) Low-Temperature
Pasteurized Milk ) 7.55 - 8.95
Long-Time (LTLT)

_ _ High-Temperature
Pasteurized Milk _ 4-7 [1]
Short-Time (HTST)

] ) High-Temperature
Pasteurized Milk ) 11.23-13.85
Short-Time (HTST)

UHT Milk Direct Heating 35-109 [2]
UHT Milk Indirect Heating 168 - 180 [2]
UHT Milk - 1225+ 26.8 [3]

Sterilized Milk (In-

up to 372 1
bottle) P s

Note: Furosine is not typically present in raw milk and its formation is a direct result of heat
processing.[4] The values for raw milk represent baseline levels found in unprocessed milk.

Studies consistently show that sterilized milk contains significantly higher concentrations of
Maillard reaction products, including furosine, compared to raw, LTLT, and HTST milk.[5] The
generation of furosine in sterilized milk can be 2.5 to 5.0 times higher than in raw milk, while in
pasteurized milk it is 1.4 to 2.8 times higher.[5]

Maillard Reaction and Furosine Formation

The initial step of the Maillard reaction involves the condensation of a reducing sugar, primarily
lactose in milk, with the free amino group of a lysine residue in milk proteins. This reaction
forms a Schiff base, which then undergoes cyclization to form an N-substituted glycosylamine.
Subsequent Amadori rearrangement leads to the formation of a more stable ketosamine
compound, known as the Amadori product (e.g., lactulosyl-lysine). Furosine itself is not

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.researchgate.net/publication/223888020_Furosine_in_Consumption_Milk_and_Milk_Powders
https://www.researchgate.net/publication/223888020_Furosine_in_Consumption_Milk_and_Milk_Powders
https://www.researchgate.net/profile/Jan-Block/publication/223888020_Furosine_in_Consumption_Milk_and_Milk_Powders/links/5a453851a6fdcce1971a563b/Furosine-in-Consumption-Milk-and-Milk-Powders.pdf
https://www.researchgate.net/profile/Jan-Block/publication/223888020_Furosine_in_Consumption_Milk_and_Milk_Powders/links/5a453851a6fdcce1971a563b/Furosine-in-Consumption-Milk-and-Milk-Powders.pdf
https://www.researchgate.net/figure/Lactulose-and-furosine-data-mean-values-standard-deviations-for-commercial-directly_tbl3_7543718
https://www.researchgate.net/publication/223888020_Furosine_in_Consumption_Milk_and_Milk_Powders
https://www.benchchem.com/product/b1250169?utm_src=pdf-body
https://www.lifeasible.com/determination-of-furosine/
https://www.benchchem.com/product/b1250169?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/33648304/
https://www.benchchem.com/product/b1250169?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/33648304/
https://www.benchchem.com/product/b1250169?utm_src=pdf-body
https://www.benchchem.com/product/b1250169?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1250169?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

present in the heated milk but is an artifact formed during the acid hydrolysis of the Amadori
product during analysis.[6][7]
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Maillard reaction pathway to furosine formation.

Experimental Protocol for Furosine Determination

The quantification of furosine in milk is most commonly achieved through acid hydrolysis of the
milk sample followed by analysis using High-Performance Liquid Chromatography (HPLC) with
UV detection.

1. Sample Preparation and Hydrolysis:

» Aknown quantity of milk, corresponding to approximately 30-70 mg of protein, is placed in a
screw-cap vial.[8]

e Add 8 mL of 8 M hydrochloric acid (HCI).[9]

e The vial is flushed with nitrogen, sealed, and heated at 110°C for 23 hours to hydrolyze the
proteins and convert the Amadori product to furosine.[8][9]

o After hydrolysis, the sample is cooled.
2. Sample Clean-up:

e The hydrolysate is filtered, often through a 0.45 um membrane filter, to remove any
particulate matter.[6]

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5583103/
https://www.researchgate.net/figure/nitial-stage-of-the-Maillard-reaction-with-the-formation-of-furosine-and-N-e_fig2_51375306
https://www.benchchem.com/product/b1250169?utm_src=pdf-body-img
https://www.benchchem.com/product/b1250169?utm_src=pdf-body
https://www.benchchem.com/product/b1250169?utm_src=pdf-body
https://www.benchchem.com/product/b1250169?utm_src=pdf-body
https://www.researchgate.net/publication/313628424_Accurate_quantification_of_furosine_in_milk_and_dairy_products_by_a_direct_HPLC_method
https://journal.pan.olsztyn.pl/pdf-98040-30630?filename=30630.pdf
https://www.benchchem.com/product/b1250169?utm_src=pdf-body
https://www.researchgate.net/publication/313628424_Accurate_quantification_of_furosine_in_milk_and_dairy_products_by_a_direct_HPLC_method
https://journal.pan.olsztyn.pl/pdf-98040-30630?filename=30630.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5583103/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1250169?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

The filtered solution may be diluted with HPLC-grade water as needed to fall within the
calibration range.

. HPLC Analysis:

Chromatographic System: A standard HPLC system equipped with a UV detector is used.

Column: A reversed-phase C18 column is typically employed.

Mobile Phase: A common mobile phase consists of an aqueous solution of a pairing agent
like sodium heptanesulfonate mixed with an organic modifier such as acetonitrile and
acidified with formic acid.[9]

Detection: Furosine is detected by its UV absorbance at 280 nm.[9]

Quantification: The concentration of furosine in the sample is determined by comparing the
peak area from the sample chromatogram to a calibration curve prepared using furosine
standards.[6] The final concentration is expressed as mg of furosine per 100 g of protein.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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